S 32212 hydrochloride

Descripción general

Descripción

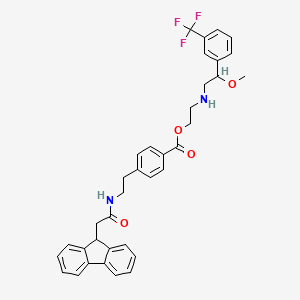

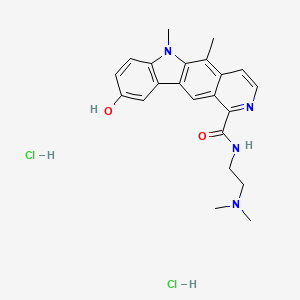

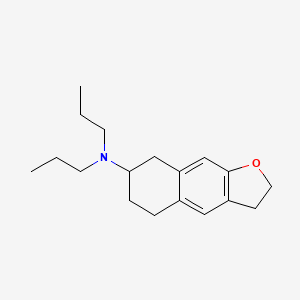

“S 32212 hydrochloride” is an inverse agonist of the serotonin (5-HT) receptor subtypes 5-HT2CINI and 5-HT2CVSV . It is also an antagonist of the 5-HT2A receptor and the α2B-adrenergic receptor . The formal name of this compound is 1,2-dihydro-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-3H-benz[e]indole-3-carboxamide, monohydrochloride .

Molecular Structure Analysis

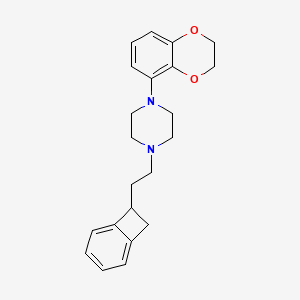

The molecular formula of “S 32212 hydrochloride” is C25H28N4O2 • HCl . The molecular weight is 453.0 . The SMILES representation is CN1CCN(C2=C(OC)C=CC(NC(N3C(C=CC4=CC=CC=C45)=C5CC3)=O)=C2)CC1.Cl .

Physical And Chemical Properties Analysis

“S 32212 hydrochloride” has a molecular weight of 452.98 . It is soluble to 25 mM in water and to 25 mM in DMSO .

Aplicaciones Científicas De Investigación

Neuroscience Research

S 32212 hydrochloride: is an inverse agonist of the serotonin (5-HT) receptor subtypes 5-HT2CINI and 5-HT2CVSV, with high selectivity and potency . This compound is utilized in neuroscience research to study the role of these receptors in various neurological and psychiatric conditions, including depression , anxiety , and addiction . By modulating serotonin levels, researchers can investigate the neurochemical pathways involved in these disorders and assess the therapeutic potential of S 32212 hydrochloride as a treatment option.

Pharmacological Studies

In pharmacology, S 32212 hydrochloride is used to explore its antagonistic effects on the 5-HT2A receptor and the α2B-adrenergic receptor . This dual action makes it a valuable tool for studying the interactions between serotonergic and adrenergic systems. It’s also used to understand the drug’s impact on GTPγS binding and phospholipase C (PLC) activity, which are crucial in signal transduction processes within cells .

Biochemical Research

Biochemically, S 32212 hydrochloride’s ability to selectively bind to receptor subtypes is of interest. Its high selectivity (>70-fold) for its target receptors over a panel of 80 receptors, enzymes, and ion channels is significant for understanding receptor-ligand interactions and the specificity of receptor signaling . This specificity is particularly useful in the development of receptor-specific drugs and in the study of receptor-mediated biochemical pathways.

Clinical Research Applications

Although not for human use, S 32212 hydrochloride has implications in clinical research due to its anti-depressant-like and anxiolytic activities demonstrated in animal models . By reducing immobility time in the forced swim test and decreasing marble burying behavior, it shows promise for future development into therapeutic agents for mood disorders .

Molecular Biology

In molecular biology, S 32212 hydrochloride is used to study gene expression changes in response to serotonergic and adrenergic modulation. It helps in understanding the molecular mechanisms underlying the therapeutic effects observed in pharmacological studies, such as the regulation of neurotransmitter systems and their downstream effects .

Behavioral Neuroscience

Finally, in behavioral neuroscience, S 32212 hydrochloride is instrumental in observing behavioral changes in animal models, such as decreased head twitching, penile erections, and drug discrimination induced by 5-HT receptor agonists . These observations are crucial for linking molecular and pharmacological data to actual changes in behavior, providing a holistic view of the drug’s impact.

Mecanismo De Acción

Target of Action

S 32212 hydrochloride primarily targets the serotonin (5-HT) receptor subtypes 5-HT2CINI and 5-HT2CVSV . It also acts as an antagonist of the 5-HT2A receptor and the α2B-adrenergic receptor .

Mode of Action

S 32212 hydrochloride acts as an inverse agonist of the serotonin receptor subtypes, meaning it binds to these receptors but induces a pharmacological response opposite to that of an agonist . It reduces the binding of GTPγS to Gαq and decreases the activity of phospholipase C (PLC) in cells expressing 5-HT2CINI and 5-HT2CVSV receptors .

Biochemical Pathways

The primary biochemical pathway affected by S 32212 hydrochloride involves the serotonin (5-HT) receptors and the α2B-adrenergic receptor . By acting as an inverse agonist, S 32212 hydrochloride reduces the activity of these receptors, leading to decreased activity of phospholipase C (PLC) .

Result of Action

S 32212 hydrochloride has been shown to decrease head twitching, penile erections, and drug discrimination induced by 5-HT receptor agonists in mice and rats . It also reduces immobility time in the forced swim test and decreases marble burying in mice and rats, indicating potential anti-depressant-like and anxiolytic activities .

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2.ClH/c1-27-13-15-28(16-14-27)23-17-19(8-10-24(23)31-2)26-25(30)29-12-11-21-20-6-4-3-5-18(20)7-9-22(21)29;/h3-10,17H,11-16H2,1-2H3,(H,26,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKGNVNONBJBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)NC(=O)N3CCC4=C3C=CC5=CC=CC=C45)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S 32212 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1680357.png)

![N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B1680369.png)